molecular formula C24H32FNO2SSi B590041 2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS No. 952340-38-4

2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone

Cat. No.: B590041
CAS No.: 952340-38-4
M. Wt: 445.668
InChI Key: JXKWYJOETGEQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally modified derivative of the thienopyridine class, characterized by a tert-butyldimethylsilyl (TBDMS) ether group at the 2-hydroxy position of the 6,7-dihydrothieno[3,2-c]pyridine core. Its IUPAC name reflects three key structural features:

  • Thienopyridine core: A bicyclic system comprising a thiophene fused to a tetrahydropyridine ring, critical for biological interactions.
  • TBDMS-protected hydroxyl group: The 2-hydroxy group is substituted with a bulky silyl ether, enhancing stability during synthetic processes .

The compound is likely a synthetic intermediate in the production of antiplatelet agents such as prasugrel, as evidenced by structural similarities to prasugrel precursors (e.g., R-95913, a metabolite with a 2-oxo group) . The TBDMS group serves as a protective moiety, preventing undesired side reactions during synthesis .

Biological Activity

The compound 2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone, commonly referred to as a thienopyridine derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C19H24FNO2SC_{19}H_{24}FNO_2S, with a molecular weight of approximately 345.46 g/mol. The structure features a thienopyridine core, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that thienopyridine derivatives exhibit notable antimicrobial properties. A study published in the International Journal of Scientific Research in Science and Technology highlights various nitrogen-containing heterocycles, including thienopyridines, demonstrating significant antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Properties

Thienopyridine compounds have been investigated for their anticancer potential. A case study involving a related thienopyridine derivative showed efficacy against several cancer cell lines by inducing apoptosis and inhibiting proliferation through the modulation of signaling pathways such as the PI3K/Akt pathway . This suggests that the compound may possess similar mechanisms worth exploring.

Neuropharmacological Effects

The compound has also been examined for neuropharmacological effects. Thienopyridines are known to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. For instance, studies have indicated that such compounds can act as monoamine oxidase inhibitors (MAOIs), which are crucial in managing conditions like depression and Parkinson's disease .

The biological activity of this compound is likely attributed to its ability to interact with various biological targets. The thienopyridine moiety can facilitate binding to receptors or enzymes involved in critical pathways such as:

  • Inhibition of Enzyme Activity : Compounds in this class may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory processes.
  • Receptor Modulation : Interaction with neurotransmitter receptors may enhance or inhibit signaling pathways associated with mood regulation and cognitive function.

Case Studies

  • Antibacterial Activity : A study tested various thienopyridine derivatives against Gram-positive and Gram-negative bacteria, revealing that modifications to the silyl group significantly enhanced antibacterial potency .
  • Anticancer Research : In vitro studies on cancer cell lines treated with thienopyridine derivatives demonstrated a reduction in cell viability by up to 70%, indicating strong anticancer potential .

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuropharmacologicalPotential MAOI activity

Q & A

Q. Basic: What are the critical steps and challenges in synthesizing this compound with high purity?

Methodological Answer:
The synthesis typically involves:

  • Esterification and Cyclization : Reacting intermediates like 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives with acetyloxy or oxo groups under anhydrous conditions (e.g., acetonitrile, DIPEA as a base) .
  • Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or preparative thin-layer chromatography (TLC) to isolate the target compound. Yields range from 46% to 87% depending on reaction optimization .
  • Key Challenges :
    • Avoiding hydrolysis of the tert-butyldimethylsilyl (TBDMS) protecting group during acidic/basic conditions.
    • Managing steric hindrance from the cyclopropyl and fluorophenyl groups during coupling reactions.

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldPurity Validation
Ester couplingDIPEA, ACN, 24h RT46%NMR, HPLC
SulfonylationTEA, anhydrous ACN87%MP (178–180°C), LC-MS

Q. Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regioselectivity and stereochemistry, particularly for the thienopyridine and cyclopropyl moieties .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and detects byproducts from incomplete silyl protection .
  • Mass Spectrometry (MS) : ESI-MS or HRMS verifies molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

Q. Advanced: How does this compound undergo bioactivation in human liver, and what enzymes are involved?

Methodological Answer:

  • Metabolic Pathway :
    • Hydrolysis : The TBDMS-protected hydroxy group is cleaved in vivo to form reactive intermediates (e.g., R-95913) .
    • Oxidation : Hepatic cytochrome P450 (CYP) enzymes oxidize intermediates to active metabolites (e.g., R-138727) .
    • Reduction : Glutaredoxin (Grx) and thioredoxin (Trx) in human liver cytosol reduce glutathione conjugates (e.g., R-133490) to generate pharmacologically active thiol derivatives .

Key Data :

  • Enzyme Activity : Recombinant Grx showed 10-fold higher activity than Trx in reducing disulfide intermediates .
  • In Vitro Models : Liver microsomes + cytosolic fractions are used to replicate bioactivation pathways, with LC-MS/MS tracking metabolite formation .

Q. Advanced: How can researchers resolve contradictions in reported metabolic enzyme contributions (e.g., CYP vs. cytosolic reductases)?

Methodological Answer:

  • Experimental Design :
    • Enzyme Inhibition Studies : Use selective CYP inhibitors (e.g., ketoconazole for CYP3A4) in liver microsomes to quantify oxidation vs. reduction pathways .
    • Cytosolic Fractionation : Gel filtration chromatography separates Grx and Trx to assess their individual contributions .
    • Cross-Validation : Compare metabolite profiles from recombinant enzymes (e.g., CYP2B6, Grx) with human liver homogenates .
  • Data Interpretation : Statistical tools (e.g., ANOVA) identify significant enzyme contributions. For example, Grx accounts for >70% of R-138727 formation in cytosol .

Q. Advanced: What in vitro models best predict in vivo pharmacokinetics and bioactivity?

Methodological Answer:

  • Liver Microsomes + Cytosol : Combined systems replicate Phase I (CYP oxidation) and Phase II (conjugation) metabolism. Monitor time-dependent metabolite generation via LC-MS/MS .
  • Primary Hepatocytes : Assess cellular uptake and efflux transporters (e.g., P-gp) impacting bioavailability .
  • Limitations :
    • Microsomal models may underestimate cytosolic reductase activity .
    • Organic solvent stability (e.g., acetonitrile >1% v/v) can inhibit enzyme function, requiring solvent optimization .

Q. Basic: What solvent systems and reaction conditions optimize synthesis yield?

Methodological Answer:

  • Solvent Selection :
    • Polar Aprotic Solvents : Acetonitrile (ACN) or dimethylformamide (DMF) enhance nucleophilicity in coupling reactions .
    • Temperature Control : Ice baths (0–5°C) prevent side reactions during sulfonylation .
  • Base Catalysis : DIPEA or triethylamine (TEA) maintains anhydrous conditions, critical for silyl ether stability .

Q. Advanced: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) alter metabolic stability?

Methodological Answer:

  • Comparative Studies : Synthesize analogs (e.g., replacing 2-fluorophenyl with 2-chlorophenyl) and evaluate:
    • CYP Affinity : Fluorine’s electronegativity increases metabolic resistance vs. chlorine .
    • Half-Life (t1/2) : Use liver microsomes to measure degradation rates. Fluorinated analogs typically show t1/2 >2x chlorinated derivatives .
  • Computational Modeling : DFT calculations predict CYP-binding affinities based on substituent electronic effects .

Comparison with Similar Compounds

Structural Analogues

Key analogues and their differentiating features:

Compound Name Substituent at Position 2 Core Structure Molecular Weight (g/mol) Key Properties/Applications
Target Compound TBDMS-O- Thieno[3,2-c]pyridine ~465.7 Synthetic intermediate; enhanced stability
1-Cyclopropyl-2-(2-fluorophenyl)-2-(2-hydroxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanone (Hydroxy analog) -OH Thieno[3,2-c]pyridine ~361.4 Prasugrel precursor; susceptible to oxidation
Prasugrel (Active Metabolite: R-138727) -OAc (acetylated) Thieno[3,2-c]pyridine ~409.9 Prodrug; antiplatelet agent via CYP450 activation
Methyl 2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-phenylacetate (Compound 8) -OCH₃ Thieno[3,2-c]pyridine ~327.4 Model compound for esterification studies
R-95913 (Prasugrel Metabolite) =O (oxo) Thieno[3,2-c]pyridine ~343.4 Inactive metabolite; lacks antiplatelet activity

Physicochemical and Pharmacokinetic Differences

  • Metabolic Stability : Unlike prasugrel’s acetyl group (activated by esterases/CYP450), the TBDMS group is metabolically inert, rendering the target compound more stable in vivo but biologically inactive unless deprotected .
  • Synthetic Utility : The TBDMS protection simplifies multi-step synthesis by avoiding side reactions at the hydroxyl group, as seen in prasugrel’s synthesis via intermediate acylation .

Bioactivity Comparison

  • Antiplatelet Activity : The hydroxyl analog and prasugrel exhibit direct or prodrug-mediated antiplatelet effects (IC₅₀ ~0.1–1 μM for ADP receptor inhibition). In contrast, the TBDMS-protected compound lacks intrinsic activity due to steric hindrance and metabolic resistance .
  • Structural-Activity Relationships (SAR): Electron-Withdrawing Groups: The 2-fluorophenyl moiety enhances binding affinity to the P2Y₁₂ receptor in prasugrel derivatives .

Spectroscopic Differentiation

NMR studies () highlight distinct chemical shifts in regions A (positions 29–36) and B (positions 39–44) for TBDMS-protected vs. hydroxylated analogues. For example:

  • δH (Region A) : ~3.1–3.5 ppm (TBDMS-O-) vs. ~2.8–3.0 ppm (-OH).
  • δC (Region B) : ~150–155 ppm (C=O adjacent to TBDMS) vs. ~145–148 ppm (C=O near -OH).

Preparation Methods

Synthesis of 6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-one Core

The thieno[3,2-c]pyridine scaffold is constructed via cyclocondensation reactions. A pivotal approach involves the treatment of 2-aminothiophene derivatives with α,β-unsaturated carbonyl compounds. For instance, compound 3 (2-amino-4,6-dimethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline) reacts with ethyl ethoxymethylenecyanoacetate under reflux in ethanol to yield a cyanoacrylate intermediate, which undergoes cyclization in diphenyl ether to form the pyridothienopyridine core.

Key Reaction Conditions :

  • Solvent : Ethanol or diphenyl ether
  • Temperature : Reflux (80–120°C)
  • Catalyst : Piperidine or triethylamine
  • Yield : 70–85%

Structural confirmation relies on $$ ^1 \text{H} $$ NMR, with characteristic signals for the thiophene proton (δ 7.25 ppm) and cyano groups (IR: 2220 cm$$ ^{-1} $$).

Introduction of the tert-Butyldimethylsilyl (TBS) Protective Group

The hydroxyl group at the 2-position of the thienopyridinone is protected using tert-butyldimethylsilyl chloride (TBSCl). This step is critical to prevent undesired side reactions during subsequent coupling steps.

Procedure :

  • Dissolve 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-one in dichloromethane (0.25 M).
  • Add triethylamine (1.1 equiv) and TBSCl (1.0 equiv) at 4°C.
  • Stir at room temperature for 16 hours under nitrogen.

Characterization :

  • $$ ^1 \text{H} $$ NMR : Disappearance of the hydroxyl proton signal (δ 1.5–2.0 ppm) and emergence of TBS methyl signals (δ 0.1–0.3 ppm).
  • Yield : 89–92% after column chromatography.

Preparation of 2-Bromo-1-Cyclopropyl-2-(2-Fluorophenyl)ethanone

This intermediate is synthesized via Friedel-Crafts acylation followed by bromination:

  • React cyclopropylacetic acid with 2-fluorobenzoyl chloride in the presence of AlCl$$ _3 $$ to form 1-cyclopropyl-2-(2-fluorophenyl)ethanone.
  • Brominate the α-position using bromine in acetic acid or N-bromosuccinimide (NBS) under radical initiation.

Optimized Conditions :

  • Brominating Agent : NBS (1.2 equiv)
  • Solvent : CCl$$ _4 $$
  • Initiation : UV light or AIBN
  • Yield : 75–80%

Coupling of TBS-Protected Thienopyridinone with Bromoethanone

The final step involves nucleophilic substitution between the TBS-protected thienopyridinone and 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone.

Protocol :

  • Combine equimolar amounts of both reactants in acetonitrile.
  • Add potassium carbonate (2.5 equiv) as a base.
  • Reflux at 80°C for 12–24 hours.

Reaction Monitoring :

  • TLC : Hexane/ethyl acetate (3:1)
  • HPLC : Retention time shift from 4.2 min (starting material) to 6.8 min (product).

Purification :

  • Method : Column chromatography (SiO$$ _2 $$, hexane/EtOAc gradient)
  • Yield : 65–70%

Industrial-Scale Considerations

For large-scale production, continuous flow reactors enhance efficiency:

  • Residence Time : 30 minutes at 100°C
  • Throughput : 5 kg/day using automated systems.
  • Purity : >99.5% by GC-MS after crystallization from ethanol/water.

Analytical Data and Spectral Characterization

2-(2-((tert-Butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone :

  • $$ ^1 \text{H} $$ NMR (CDCl$$ _3 $$) : δ 0.12 (s, 6H, TBS-CH$$ _3 $$), 0.98 (s, 9H, TBS-C(CH$$ _3 $$)$$ _3 $$), 1.2–1.4 (m, 4H, cyclopropyl), 3.1–3.3 (m, 2H, pyridine-CH$$ _2 $$), 7.2–7.6 (m, 4H, aromatic).
  • IR (KBr) : 1680 cm$$ ^{-1} $$ (C=O), 1250 cm$$ ^{-1} $$ (Si-O).
  • MS (ESI+) : m/z 513.2 [M+H]$$ ^+ $$.

Properties

IUPAC Name

2-[2-[tert-butyl(dimethyl)silyl]oxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32FNO2SSi/c1-24(2,3)30(4,5)28-21-14-17-15-26(13-12-20(17)29-21)22(23(27)16-10-11-16)18-8-6-7-9-19(18)25/h6-9,14,16,22H,10-13,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKWYJOETGEQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32FNO2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5,6,7,7a-Tetrahydro-4H-thieno[3,2-c]pyridin-2-one (2.0 g) was added to dichloromethane (10 mL) and stirred for 10 minutes to form a solution at 25° C. followed by dropwise addition of triethylamine (1.22 g) to the solution. After the reaction mixture was stirred for 15 minutes, a solution of tert-butyldimethylsilyl chloride (1.81 g) in dichloromethane was added to the reaction mixture at the same temperature. The reaction mixture was stirred at 25° C. until the reaction was completed which was monitored by Thin Layer Chromatography (TLC) (methanol/ethyl acetate=3/7). Triethylamine (2.12 g), sodium iodide (0.02 g) and 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (2.96 g) were then added to the mixture stirred at 25° C. and the reaction was monitored by Thin Layer Chromatography (TLC) (methanol/ethyl acetate=3/7). After the reaction was completed, the organic phase was washed with phosphate buffer (pH 6-7) and concentrated under reduced pressure at 30° C. to obtain 2-(tert-butyldimethylsilyloxy)-5-(α-cyclopropylformyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine as a crude product. The crude product (1 g) was dissolved in acetone/water (2:1 v/v, acetone volume=8 ml) and the mixture was kept at −5° C. for 3 hours for the crystallization method. The crystals were collected by filtration and dried in vacuum at 50° C. for 24 hours to obtain (tert-butyldimethylsilyloxy)-5-(α-cyclopropylformyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine having the HPLC purity of 99%. The yield was 85%.
Quantity
1.22 g
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.81 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.02 g
Type
reactant
Reaction Step Five
Quantity
2.96 g
Type
reactant
Reaction Step Five
Quantity
2.12 g
Type
solvent
Reaction Step Five
Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.